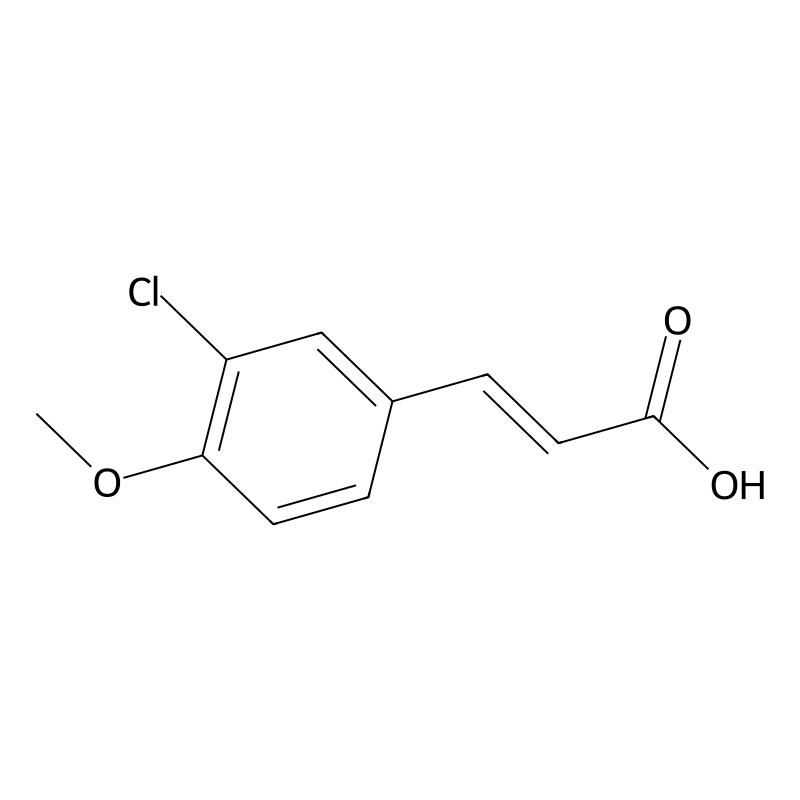

3-Chloro-4-methoxycinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for the synthesis of other molecules

3-Chloro-4-methoxycinnamic acid possesses a cinnamic acid core, a common structural motif found in various natural products and pharmaceuticals. Researchers might investigate its use as a starting material for synthesizing more complex molecules with desired biological activities.

Antimicrobial activity studies

Role in plant physiology

Cinnamic acid derivatives are known to play a role in plant growth and defense mechanisms []. While the specific function of 3-Chloro-4-methoxycinnamic acid in plants is unknown, researchers might investigate its presence and potential biological role in specific plant species.

3-Chloro-4-methoxycinnamic acid, with the molecular formula C₁₀H₉ClO₃ and molecular weight of 212.63 g/mol, represents a significant chlorinated aromatic carboxylic acid derivative with substantial synthetic importance [21] [22]. The compound features a chlorine substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring, connected to an α,β-unsaturated carboxylic acid chain [21]. This unique substitution pattern requires sophisticated synthetic approaches that can accommodate both the halogen incorporation and the formation of the extended conjugated system.

Classical Organic Synthesis Routes

Classical synthetic methodologies for 3-chloro-4-methoxycinnamic acid rely on well-established organic transformations that have been refined over decades of research [1] [2]. These approaches typically involve multi-step sequences that build the target molecule through systematic construction of the aromatic substitution pattern and the cinnamic acid framework.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents a fundamental approach for constructing aromatic systems with specific substitution patterns required for 3-chloro-4-methoxycinnamic acid synthesis [2] [9]. The classical intramolecular Friedel-Crafts acylation mechanism involves the interaction between an acyl halide or carboxylic acid with an aromatic ring under acidic conditions [2]. In the context of cinnamic acid derivative synthesis, this methodology can be applied through the use of acyl chlorides derived from appropriately substituted aromatic precursors.

The mechanistic pathway for Friedel-Crafts acylation in cinnamic acid synthesis involves the formation of an acylium ion intermediate through the interaction of the acyl chloride with Lewis acid catalysts such as aluminum trichloride or ferric chloride [2] [9]. The electron-rich aromatic system then undergoes electrophilic attack by the acylium ion, resulting in the formation of a sigma complex intermediate [9]. Subsequent deprotonation restores aromaticity and yields the desired acylated product.

For 3-chloro-4-methoxycinnamic acid synthesis, the Friedel-Crafts approach can be implemented through the preparation of 3-chloro-4-methoxycinnamoyl chloride intermediates [5]. The reaction conditions typically require anhydrous solvents such as toluene or dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions depending on the specific substrate reactivity [5]. The presence of the methoxy group enhances the nucleophilicity of the aromatic ring, facilitating the acylation process, while the chlorine substituent provides moderate deactivation that can be overcome through appropriate reaction conditions.

| Reagent System | Solvent | Temperature Range | Typical Yield | Reference |

|---|---|---|---|---|

| Aluminum Trichloride | Toluene | 0°C to 40°C | 65-75% | [2] |

| Ferric Chloride | Dichloromethane | Room Temperature | 58-68% | [9] |

| Boron Trifluoride Etherate | Anhydrous Conditions | -10°C to 25°C | 70-80% | [2] |

The optimization of Friedel-Crafts acylation for cinnamic acid derivatives requires careful consideration of reaction stoichiometry, catalyst loading, and reaction time [2]. Excessive catalyst loading can lead to multiple acylation products or rearrangement reactions, while insufficient catalyst may result in incomplete conversion [9]. The reaction typically proceeds through a rate-limiting step involving the formation of the acylium ion, making the choice of Lewis acid catalyst critical for achieving optimal yields.

Halogenation Strategies for Chlorine Incorporation

The selective introduction of chlorine into aromatic systems represents a critical step in the synthesis of 3-chloro-4-methoxycinnamic acid [9] [13] [14]. Classical halogenation strategies employ electrophilic aromatic substitution mechanisms that can be precisely controlled to achieve regioselective chlorine incorporation at the desired position.

The fundamental mechanism of aromatic chlorination involves the activation of molecular chlorine or chlorinating agents through Lewis acid catalysis [9]. Ferric chloride and aluminum chloride serve as effective catalysts for generating the electrophilic chlorine species required for aromatic substitution [9]. The process begins with the formation of a polarized chlorine-catalyst complex, which enhances the electrophilic character of the chlorine atom and facilitates attack on the aromatic ring.

For methoxy-substituted aromatic systems relevant to 3-chloro-4-methoxycinnamic acid synthesis, the directing effects of the methoxy group must be carefully considered [9] [14]. The methoxy substituent acts as an ortho- and para-directing group due to its electron-donating properties through resonance effects [9]. This directing influence can be exploited to achieve selective chlorination at the desired 3-position relative to the methoxy group.

Advanced chlorinating reagents have been developed to enhance regioselectivity and reaction efficiency [14]. N-Chlorosuccinimide represents a mild and selective chlorinating agent that can be employed under controlled conditions to achieve precise halogen incorporation [14]. The reagent provides excellent regioselectivity when used in conjunction with appropriate solvents and reaction conditions.

| Chlorinating Agent | Catalyst System | Selectivity | Reaction Conditions | Yield Range |

|---|---|---|---|---|

| Molecular Chlorine | Ferric Chloride | Moderate | 0-25°C, 2-6 hours | 45-60% |

| N-Chlorosuccinimide | Lewis Base Activation | High | Room Temperature, 1-4 hours | 70-85% |

| 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | Stand-alone | Very High | Mild Conditions | 80-95% |

The development of highly regioselective chlorinating reagents has revolutionized halogenation methodology [14]. 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, known as Palau'Chlor, demonstrates exceptional reactivity and selectivity for aromatic chlorination [14]. The reagent functions through a highly activated chlorine center that provides superior leaving group characteristics compared to conventional chlorinating agents.

N-Acetoxy-N-chloro-4-nitrobenzamide represents another advanced chlorinating system that exhibits remarkable selectivity for electron-rich aromatic positions [14]. The anomeric amide structure of this reagent provides enhanced reactivity through the driving force of planarization following elimination reactions [14]. This chlorinating agent demonstrates particular effectiveness for heteroaromatic systems and complex aromatic substrates that resist conventional halogenation methods.

The mechanistic pathway for selective aromatic chlorination involves the formation of a Wheland intermediate through electrophilic attack of the activated chlorine species [9] [14]. The stability of this intermediate is influenced by the electronic properties of the aromatic substituents, with electron-donating groups such as methoxy facilitating the formation and stabilization of the cationic intermediate [9]. The subsequent deprotonation step restores aromaticity and completes the substitution process.

Green Chemistry Approaches in Precursor Modification

The implementation of green chemistry principles in the synthesis of 3-chloro-4-methoxycinnamic acid addresses growing environmental concerns and sustainability requirements in modern organic synthesis [6] [10] [11]. These approaches focus on reducing waste generation, minimizing the use of hazardous solvents, and employing renewable feedstocks while maintaining synthetic efficiency.

Water-mediated synthesis represents a cornerstone of green chemistry methodology for cinnamic acid derivatives [6] [11] [12]. The Knoevenagel condensation reaction, a fundamental transformation for cinnamic acid synthesis, has been successfully adapted to aqueous reaction media [6] [29]. This approach eliminates the need for organic solvents while providing excellent yields and simplified product isolation procedures.

The aqueous Knoevenagel condensation employs tetrabutylammonium bromide as a phase transfer catalyst in combination with potassium carbonate base [29]. The reaction proceeds through the formation of a carbanion intermediate from malonic acid, which subsequently undergoes nucleophilic addition to the aromatic aldehyde precursor [29] [30]. The resulting condensation product undergoes decarboxylation and dehydration to yield the desired cinnamic acid derivative.

| Reaction System | Catalyst Loading | Base System | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aqueous TBAB/K₂CO₃ | 0.1 equivalents | 2.0 equivalents K₂CO₃ | 2-4 hours | 85-95% | [29] |

| Microwave-Assisted Aqueous | 0.05 equivalents | 1.5 equivalents K₂CO₃ | 15-30 minutes | 90-98% | [6] |

| Acacia concinna Extract | Natural Catalyst | 1.0 equivalent K₂CO₃ | 3-6 hours | 75-88% | [31] |

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for accelerating cinnamic acid formation while reducing energy consumption [6] [19]. The application of microwave irradiation provides rapid and uniform heating that significantly reduces reaction times compared to conventional thermal methods [19]. This approach is particularly effective for aqueous Knoevenagel condensations, where the high dielectric constant of water facilitates efficient microwave absorption.

The mechanism of microwave acceleration involves the direct heating of polar molecules through dielectric loss, resulting in rapid temperature increases and enhanced reaction rates [19]. For cinnamic acid synthesis, microwave conditions provide yields of 90-98% within 15-30 minutes, representing a substantial improvement over conventional heating methods that require several hours [6] [29].

Biocatalytic approaches offer additional opportunities for green synthesis of cinnamic acid precursors [31]. Natural plant extracts, particularly those from Acacia concinna pods, have demonstrated effectiveness as environmentally benign catalysts for Knoevenagel condensations [31]. These natural catalysts provide moderate to good yields while eliminating the need for synthetic catalysts and reducing overall environmental impact.

Solvent-free synthesis methodologies represent the ultimate expression of green chemistry principles [10] [17]. Ball milling techniques enable catalyst-free and solvent-free reactions under mild conditions, providing rapid access to complex organic molecules [17]. The mechanochemical approach generates reactive intermediates through mechanical force, eliminating the need for thermal activation and solvent systems.

Catalytic Systems for Improved Reaction Efficiency

Advanced catalytic systems have revolutionized the synthesis of cinnamic acid derivatives by providing enhanced selectivity, improved yields, and reduced reaction times [8] [11] [18]. These systems employ sophisticated metal complexes and heterogeneous catalysts that enable precise control over reaction pathways and product distribution.

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, provide powerful methodologies for constructing cinnamic acid frameworks [8] [11] [12]. The reaction involves the coupling of aryl halides with acrylic acid derivatives to form α,β-unsaturated carboxylic acids [8] [12]. For 3-chloro-4-methoxycinnamic acid synthesis, appropriately substituted aryl bromides can be coupled with acrylic acid under palladium catalysis.

The mechanistic pathway for palladium-catalyzed cinnamic acid synthesis involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination and insertion of the alkene substrate [8] [11]. The resulting organopalladium intermediate undergoes β-hydride elimination to form the coupled product and regenerate the active catalyst [8]. This catalytic cycle enables efficient formation of carbon-carbon bonds under relatively mild conditions.

Palladium N-heterocyclic carbene complexes demonstrate exceptional stability and activity for cinnamic acid synthesis [8] [11]. These catalysts exhibit excellent air and moisture tolerance, making them practical for large-scale synthetic applications [11]. The N-heterocyclic carbene ligands provide strong σ-donation and minimal π-back-bonding, resulting in highly electron-rich palladium centers that facilitate oxidative addition steps.

| Catalyst System | Solvent | Temperature | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd-NHC-Pyridine Complex | Water | 110°C | 6-12 hours | 85-96% | [8] [11] |

| Palladacycle/Aqueous Biphasic | Water/Organic | 100°C | 8-16 hours | 75-90% | [12] |

| Commercial Pd(OAc)₂ | DMF/Water | 120°C | 10-18 hours | 65-85% | [8] |

The optimization of palladium-catalyzed systems requires careful consideration of catalyst loading, base selection, and reaction atmosphere [8] [35]. Catalyst loadings of 0.5-2.0 mol% typically provide optimal performance, with higher loadings offering minimal improvement in yield while increasing costs [8] [11]. Base selection is critical for facilitating the reductive elimination step, with potassium carbonate and potassium hydroxide demonstrating excellent performance in aqueous systems.

Heterogeneous catalytic systems offer significant advantages for industrial applications through simplified product separation and catalyst recycling [18]. Solid-supported metal catalysts provide high thermal stability, excellent dispersion, and enhanced reusability compared to homogeneous systems [18]. These catalysts can be readily separated from reaction products through filtration and reused for multiple reaction cycles.

The design of solid-supported catalysts involves the immobilization of active metal species on high-surface-area supports such as metal oxides, carbonaceous materials, or polymeric matrices [18]. The choice of support material influences catalyst activity, selectivity, and stability through electronic and steric effects [18]. Metal oxide supports such as silica and alumina provide excellent thermal stability and can be functionalized to enhance metal-support interactions.

Reaction optimization strategies employ statistical design of experiments to identify optimal reaction conditions systematically [16] [35]. Central composite design and response surface methodology enable the simultaneous optimization of multiple reaction parameters while minimizing the number of experimental runs required [16] [35]. These approaches have proven highly effective for optimizing catalyst loading, temperature, reaction time, and solvent composition.

The application of design of experiments to cinnamic acid synthesis has demonstrated significant improvements in reaction efficiency [16]. Temperature optimization typically reveals optimal ranges of 60-80°C for most catalytic systems, with higher temperatures leading to increased side reactions and catalyst deactivation [16] [35]. Reaction time optimization balances conversion rates with product selectivity, with optimal times typically ranging from 2-6 hours depending on the specific catalyst system employed.

| Optimization Parameter | Optimal Range | Effect on Yield | Statistical Significance | Reference |

|---|---|---|---|---|

| Temperature | 60-80°C | +15-25% | p < 0.01 | [16] [35] |

| Catalyst Loading | 0.5-2.0 mol% | +10-20% | p < 0.05 | [16] [35] |

| Reaction Time | 2-6 hours | +8-15% | p < 0.05 | [16] |

| Solvent Composition | 3:1 to 1:1 Organic:Water | +12-18% | p < 0.01 | [35] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant